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Compound Name: cis-2,5-Dimethyl-3-hexene

Cat. No.: B082337 Get Quote

For researchers, scientists, and drug development professionals, understanding the three-

dimensional arrangement of molecules is paramount to predicting their behavior and

interactions. This guide provides a detailed conformational analysis of cis-2,5-Dimethyl-3-
hexene, comparing its stereoisomers and offering insights into the steric challenges that define

its chemical character.

Cis-2,5-Dimethyl-3-hexene serves as an important model for studying the principles of

stereochemistry, particularly the impact of steric hindrance on molecular conformation and

reactivity.[1] The presence of two bulky isopropyl groups on the same side of the carbon-

carbon double bond introduces significant steric strain, influencing the molecule's preferred

spatial arrangement and creating a unique energy landscape.

Comparison of Stereoisomer Stability
In acyclic alkenes, trans isomers are generally more stable than their cis counterparts due to

the minimization of steric strain between substituent groups.[2][3][4] This principle holds true for

2,5-Dimethyl-3-hexene. The cis isomer experiences considerable steric repulsion between the

two isopropyl groups, forcing them into conformations that are energetically less favorable than

the more relaxed trans isomer, where the isopropyl groups are positioned on opposite sides of

the double bond.

While specific experimental heat of hydrogenation data for cis-2,5-Dimethyl-3-hexene is not

readily available in the reviewed literature, we can draw comparisons with analogous alkenes

to estimate the energy difference. For instance, the energy difference between cis- and trans-2-
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butene is approximately 1 kcal/mol (about 4 kJ/mol).[2][5] For the significantly more hindered

cis- and trans-di-t-butylethylene, this energy gap widens to about 10 kcal/mol, highlighting the

substantial energetic penalty of placing bulky groups in a cis configuration.[5] Given that the

isopropyl group is larger than a methyl group but smaller than a tert-butyl group, the energy

difference between cis- and trans-2,5-Dimethyl-3-hexene is expected to be more significant

than that of 2-butene.

The NIST Chemistry WebBook provides condensed phase thermochemistry data for trans-2,5-

dimethyl-3-hexene, including its enthalpy of formation and enthalpy of combustion, which can

be valuable for comparative thermodynamic studies.[6]

Conformational Flexibility and Rotational Barriers
The primary mode of conformational flexibility in cis-2,5-Dimethyl-3-hexene arises from the

rotation around the single bonds connecting the isopropyl groups to the double-bonded

carbons. This rotation is not entirely free and is hindered by what is known as allylic strain, the

steric interaction between a substituent on the double bond and an allylic substituent.[7][8][9]

For a simple alkene like propene, the rotational barrier for the methyl group is approximately

1.98 kcal/mol.[8] In cis-2,5-Dimethyl-3-hexene, the rotational barrier for the isopropyl groups

is anticipated to be higher due to their greater steric bulk. The molecule will preferentially adopt

conformations that minimize the eclipsing interactions between the methyl groups of the

isopropyl substituent and the other groups attached to the double bond.

Below is a table summarizing the expected and known energetic properties of cis-2,5-
Dimethyl-3-hexene and related compounds.
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Compound Isomer Property
Value
(kcal/mol)

Value (kJ/mol)

2-Butene

Cis-Trans

Energy

Difference

ΔE ~1 ~4

Di-t-

butylethylene

Cis-Trans

Energy

Difference

ΔE ~10 ~41.8

Propene
Methyl Rotational

Barrier

Rotational

Energy
~1.98 ~8.3

trans-2,5-

Dimethyl-3-

hexene

Enthalpy of

Formation

(liquid)

ΔfH° -38.08 ± 0.36 -159.3 ± 1.5

trans-2,5-

Dimethyl-3-

hexene

Enthalpy of

Combustion

(liquid)

ΔcH° -1260.6 ± 0.36 -5275.5 ± 1.5

Note: The values for 2-Butene and Di-t-butylethylene represent the energy difference between

the cis and trans isomers. The value for Propene is the rotational barrier of the methyl group.

The data for trans-2,5-Dimethyl-3-hexene is from the NIST Chemistry WebBook.

Experimental and Computational Methodologies
The determination of conformational energies and rotational barriers relies on a combination of

experimental techniques and computational modeling.

Experimental Protocols:

Gas Chromatography (GC): Can be used to separate and quantify the relative amounts of

cis and trans isomers in an equilibrium mixture, from which the free energy difference (ΔG°)

can be calculated.

Calorimetry: Techniques like heat of hydrogenation or combustion calorimetry can provide

direct measurements of the enthalpy differences between isomers.[2][4][5]
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Dynamic NMR techniques can be

employed to measure the rates of conformational exchange, from which the activation

energy (rotational barrier) can be determined.

Computational Protocols:

Ab initio and Density Functional Theory (DFT) Calculations: These quantum mechanical

methods can be used to calculate the potential energy surface of the molecule, identifying

the minimum energy conformations and the transition states for rotation. This allows for the

determination of relative conformer energies and rotational barriers.[10]

Molecular Mechanics (MM): Force-field based methods provide a faster, albeit less accurate,

way to explore the conformational landscape of a molecule.

Logical Relationship of Conformational Analysis
The following diagram illustrates the logical workflow for the conformational analysis of cis-2,5-
Dimethyl-3-hexene.

Caption: Workflow for Conformational Analysis.

Conclusion
The conformational landscape of cis-2,5-Dimethyl-3-hexene is dominated by the significant

steric interactions between the two isopropyl groups. This leads to a higher energy state

compared to its trans isomer and introduces notable barriers to rotation around the allylic C-C

bonds. While precise experimental data for the cis isomer remains elusive in the current

literature, comparisons with structurally similar alkenes provide a strong basis for

understanding its conformational preferences. For professionals in drug development and

chemical research, a thorough understanding of these steric effects is crucial for predicting

reaction outcomes, designing new molecules with specific three-dimensional structures, and

interpreting complex spectroscopic data. Further computational and experimental studies are

warranted to precisely quantify the conformational energies and rotational barriers of this

informative model compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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